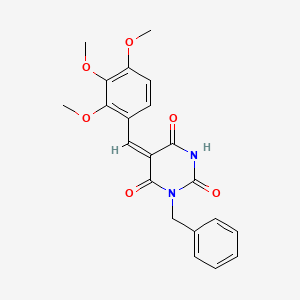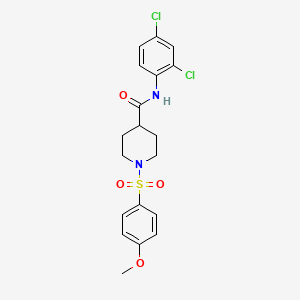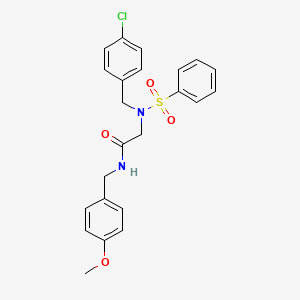![molecular formula C20H28ClN3O4S B3704971 1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide](/img/structure/B3704971.png)
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide
Overview
Description
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form the sulfonamide intermediate. This intermediate is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a drug candidate, particularly in the treatment of neurological disorders and cancer.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[(4-chlorophenyl)sulfonyl]ethyl]piperidine-4-carboxamide
- 1-[2-[(4-chlorophenyl)sulfonyl]methyl]piperidine-4-carboxamide
Uniqueness
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-[2-[(4-chlorophenyl)sulfonyl-cyclohexylamino]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O4S/c21-16-6-8-18(9-7-16)29(27,28)24(17-4-2-1-3-5-17)14-19(25)23-12-10-15(11-13-23)20(22)26/h6-9,15,17H,1-5,10-14H2,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPOYWQMFCZBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-methylglycyl}amino)benzoate](/img/structure/B3704895.png)
![3-[({4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B3704909.png)
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3704911.png)
![N-(4-bromobenzyl)-4-chloro-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3704920.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(3-nitrophenyl)glycinamide](/img/structure/B3704934.png)
![3-bromo-4-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3704936.png)

![1-(3-chloro-4-methylphenyl)-5-{[(4-methoxyphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3704956.png)
![(5E)-5-{[1-(2,4-dimethylphenyl)-1H-pyrrol-2-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B3704964.png)
![ethyl {2-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B3704972.png)


![(5E)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3704985.png)
![N-[(2,6-dichlorophenyl)methyl]-4-methyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide](/img/structure/B3704993.png)
